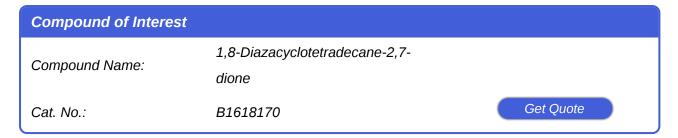


1,8-Diazacyclotetradecane-2,7-dione: A Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,7-dione, with the CAS number 4266-66-4, is a cyclic diamide that has garnered interest primarily within the realm of polymer chemistry.[1][2] Structurally, it is a 14-membered ring containing two nitrogen and two oxygen atoms. This document provides a comprehensive overview of the existing literature on **1,8-Diazacyclotetradecane-2,7-dione**, focusing on its chemical and physical properties, synthesis, and current applications. It is important to note that, despite its potential as a scaffold in medicinal chemistry, there is a significant lack of data regarding its biological activity and no known involvement in signaling pathways.

Chemical and Physical Properties

1,8-Diazacyclotetradecane-2,7-dione is a white to off-white solid with a high melting point, reflecting a stable crystal lattice.[2][3] Its solubility is limited in non-polar solvents but is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol with heating.[1]

Table 1: Physicochemical Properties of 1,8-Diazacyclotetradecane-2,7-dione



Property	Value	Source
Molecular Formula	C12H22N2O2	[1][2][3][4]
Molecular Weight	226.32 g/mol	[1][2][3][4]
CAS Number	4266-66-4	[2][3][4]
Melting Point	263 °C	[2][3]
Boiling Point (Predicted)	497.8 ± 38.0 °C	[2]
Density (Predicted)	0.969 ± 0.06 g/cm ³	[2]
pKa (Predicted)	16.01 ± 0.20	
XlogP (Predicted)	0.6	[4][5]
Appearance	White to Off-White Solid	

Spectroscopic and Structural Data

The structural characterization of **1,8-Diazacyclotetradecane-2,7-dione** is supported by various spectroscopic and analytical techniques.

Table 2: Spectroscopic and Structural Data for 1,8-Diazacyclotetradecane-2,7-dione



Data Type	Key Findings	Source
¹³ C NMR	Data available on PubChem.	
GC-MS	Mass spectrum available in the NIST main library; top peak at m/z 226.	
Mass Spectrometry	Predicted collision cross section values for various adducts have been calculated.	[5]
Crystal Structure	A crystal structure study has been published, identifying it as a cyclic monomeric model of nylon 66.	[6] A positional isomer, 1,8-diazacyclotetradecane-2,9-dione, is reported to have a monoclinic lattice.[7]

Synthesis

The primary and most documented method for the formation of **1,8-Diazacyclotetradecane-2,7-dione** is as a by-product during the industrial synthesis of Nylon 66.[1][3] This process involves the condensation reaction of adipic acid and hexamethylene diamine.

Experimental Protocol: Industrial Synthesis of Nylon 66 with 1,8-Diazacyclotetradecane-2,7-dione as a By-product

The following is a generalized protocol for the industrial production of Nylon 66, which also yields **1,8-Diazacyclotetradecane-2,7-dione**.

Materials:

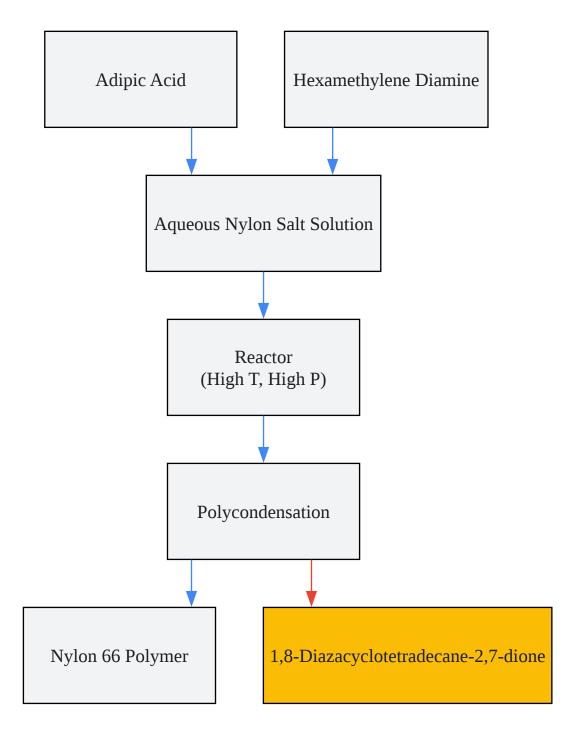
- Adipic acid
- · Hexamethylene diamine
- Water



Procedure:

- An aqueous solution of hexamethylenediammonium adipate, commonly known as nylon salt, is prepared by reacting equimolar amounts of adipic acid and hexamethylene diamine in water.
- The nylon salt solution is concentrated to a desired level, typically 60-80%, by evaporation.
- The concentrated salt solution is then transferred to a reactor.
- The temperature is raised to approximately 220-235 °C, and the pressure is increased to around 17 bar. This initiates the polycondensation reaction.
- During this stage, the formation of the cyclic by-product, 1,8-Diazacyclotetradecane-2,7-dione, occurs through intramolecular cyclization of the linear diamide monomer.
- The pressure is gradually reduced to atmospheric pressure, and the temperature is increased to about 270-280 °C to facilitate the removal of water and drive the polymerization to completion.
- The molten polymer is then extruded, cooled, and pelletized.
- **1,8-Diazacyclotetradecane-2,7-dione** can be isolated from the polymer by extraction.





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Synthesis of Nylon 66 and **1,8-Diazacyclotetradecane-2,7-dione**.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a notable absence of studies on the biological activity of **1,8-Diazacyclotetradecane-2,7-dione**. There are no published reports on its mechanism of action, interaction with biological targets, or involvement in any signaling



pathways. One source explicitly states that the compound does not have a known biological function.[1] Consequently, a diagram of a signaling pathway involving this molecule cannot be constructed.

The safety data for **1,8-Diazacyclotetradecane-2,7-dione** indicates that it may cause skin and eye irritation, as well as respiratory irritation. However, this is general toxicity information and does not point to a specific pharmacological effect.

Applications

The known applications of **1,8-Diazacyclotetradecane-2,7-dione** are primarily in the field of materials science and analytical chemistry.

- Polymer Chemistry: It is recognized as a component in the synthesis of Nylon 66 and can be
 used as a polymer additive in textile fibers.[1][2]
- Analytical Chemistry: It is utilized as a reference standard in the pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) method for the detection of microplastics in environmental samples, such as aquatic shellfish.[1]

Conclusion

1,8-Diazacyclotetradecane-2,7-dione is a well-characterized compound from a chemical and physical standpoint, with its origins and applications firmly rooted in polymer science. While its cyclic structure might suggest potential as a scaffold for drug design, the current body of scientific literature is devoid of any information regarding its biological effects. For professionals in drug development, this compound represents a largely unexplored chemical entity. Future research could focus on computational modeling to predict potential biological targets and subsequent in vitro and in vivo studies to explore any pharmacological activity. However, based on the available data, its relevance to drug development remains speculative.

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- To cite this document: BenchChem. [1,8-Diazacyclotetradecane-2,7-dione: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618170#1-8-diazacyclotetradecane-2-7-dione-literature-review]

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